6-(1H-pyrazol-1-yl)pyrimidin-4-amine

Descripción general

Descripción

6-(1H-pyrazol-1-yl)pyrimidin-4-amine is a compound that has been studied for its potential use in the treatment or prophylaxis of diseases, particularly cardiovascular and renal diseases . The compound is part of a class of heterocyclic compounds containing two or more hetero rings, having nitrogen atoms as the only ring hetero atoms .

Synthesis Analysis

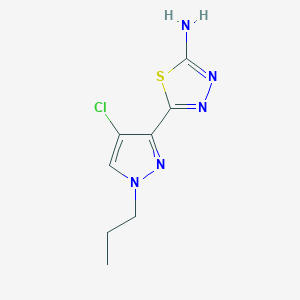

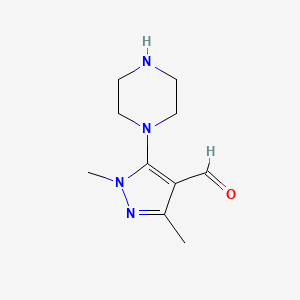

The synthesis of this compound involves methods of preparing said compounds, intermediate compounds useful for preparing said compounds . The synthesis process often involves amination reactions .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazole ring attached to a pyrimidine ring. The molecular formula is C5H5N5 and the molecular weight is 135.1267 .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- 6-(1H-pyrazol-1-yl)pyrimidin-4-amine and its derivatives have been synthesized and characterized through various methods such as FT-IR, UV-visible, proton NMR spectroscopy, mass spectroscopy, and single crystal X-ray crystallography. These compounds have shown the potential for biological activity against breast cancer and microbes (Titi et al., 2020).

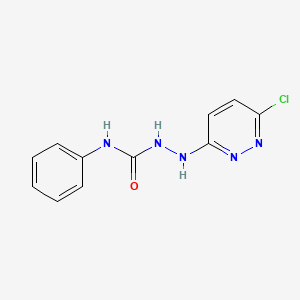

Antimicrobial and Antifungal Properties

- Pyrimidine linked pyrazole heterocyclics, a class including this compound, have been evaluated for their insecticidal and antibacterial potential, showing promising results against various microorganisms (Deohate & Palaspagar, 2020).

Potential in Anticancer Research

- Certain derivatives of this compound have been designed and synthesized, showing moderate to good cytotoxicity against various human cancer cell lines, indicating their potential as anticancer agents (Alam et al., 2018).

Anti-Tubercular Activity

- Studies have indicated the anti-tubercular properties of some this compound derivatives, showcasing significant activity against Mycobacterium tuberculosis strains (Pathak et al., 2014).

Inhibition of Histone Demethylases

- The compound has been explored in the context of inhibiting histone N-methyl lysine demethylases, which is critical in the study of epigenetics and potential therapeutic applications in oncology (Bavetsias et al., 2016).

Herbicidal Evaluation

- Novel this compound derivatives have been synthesized and evaluated for herbicidal activity, with some showing promising results against specific plant species (Ma et al., 2015).

Propiedades

IUPAC Name |

6-pyrazol-1-ylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5/c8-6-4-7(10-5-9-6)12-3-1-2-11-12/h1-5H,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAQXCJDLNSZZSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC=NC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methylbenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2649093.png)

![2-Propan-2-yl-1-[1-(thiolan-3-yl)azetidin-3-yl]benzimidazole](/img/structure/B2649100.png)

![4-methyl-N-[1-(2-thienylacetyl)piperidin-4-yl]benzenesulfonamide](/img/structure/B2649102.png)

![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2649110.png)

![9-(3-chloro-2-methylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2649116.png)